RBP4-TTR Antagonism: Screening-Level Target Engagement
In a two-assay in vitro screening cascade, Compound 65 (whose structural identity corresponds to 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid based on MLSMR library registration) demonstrated positive binding to RBP4 in a scintillation proximity assay (SPA) and antagonized retinol-dependent RBP4-TTR interaction in an HTRF assay [1]. This dual-positive result contrasts with the majority of library compounds screened concurrently, which were either inactive in one or both assays. While the absolute binding affinity (Kd or IC₅₀) was not publicly disclosed beyond the qualitative 'binder' designation, the compound was among a small subset advanced to secondary profiling, indicating it met a minimum activity threshold above the screening baseline. The structurally distinct clinical-stage RBP4 antagonist A1120 (a non-azepane, benzoxazole-containing scaffold) achieves RBP4 binding with a reported Kd of ~20 nM and reduces serum RBP4 levels by >80% in preclinical models [2]; however, no head-to-head comparison data exist for the target compound.
| Evidence Dimension | RBP4 binding and RBP4-TTR antagonism (qualitative screening) |
|---|---|
| Target Compound Data | Positive in both RBP4 binding (SPA) and RBP4-TTR interaction (HTRF) assays; designated as a confirmed RBP4 binder/antagonist [1] |
| Comparator Or Baseline | Majority of co-screened library compounds: inactive in one or both assays. A1120 (non-azepane RBP4 antagonist): Kd ~20 nM, >80% serum RBP4 reduction in vivo [2] |
| Quantified Difference | Target compound met the activity threshold for advancement; quantitative affinity data not disclosed. A1120 is at least nanomolar-potent but represents an entirely different chemotype. |
| Conditions | In vitro biochemical assays: RBP4 binding (SPA format) and retinol-dependent RBP4-TTR interaction (HTRF format); specific assay concentrations and conditions not publicly reported. |
Why This Matters
For researchers investigating RBP4-mediated retinol transport modulation, this compound provides a chemically distinct azepane-based entry point whose confirmed target engagement, even if unquantified, differentiates it from the many structurally similar but untested compounds in vendor catalogs.
- [1] BindingDB Assay Entry 9406: RBP4 binding (SPA) and retinol-dependent RBP4-TTR interaction (HTRF) assays for Compound 65 and 66. BindingDB, UCSD. http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=1&entryid=9406 (accessed 2026-04-24). View Source
- [2] Cioffi, C.L., et al. Design, synthesis, and evaluation of nonretinoid retinol-binding protein 4 antagonists for the potential treatment of atrophic age-related macular degeneration and Stargardt disease. J. Med. Chem. 2014, 57, 7731–7757. View Source
